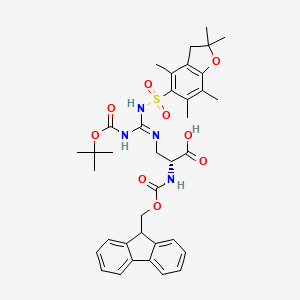

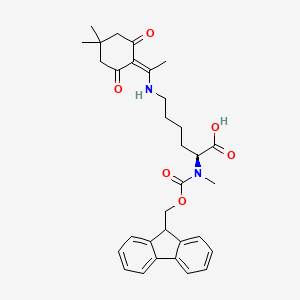

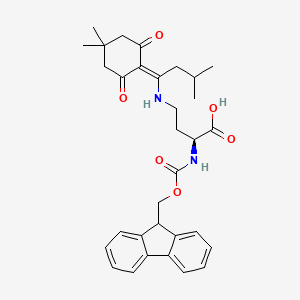

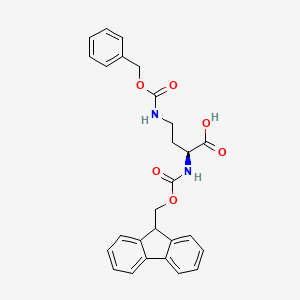

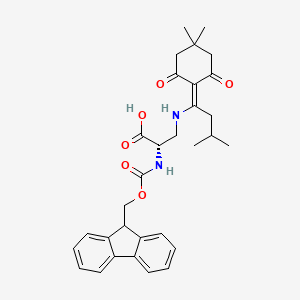

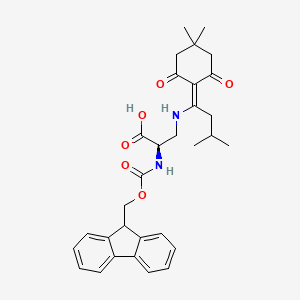

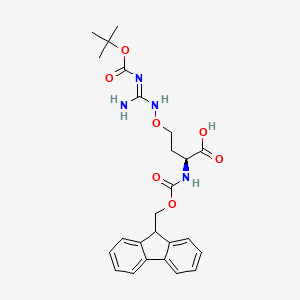

Fmoc-d-agp(pbf,boc)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-agp(pbf,boc)-oh is a useful research compound. Its molecular formula is C37H44N4O9S and its molecular weight is 720.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-d-agp(pbf,boc)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-agp(pbf,boc)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemistry

Fmoc-D-Agp(Pbf,Boc)-OH is a derivative of amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This compound possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Pharmaceuticals

In the pharmaceutical industry, Fmoc-D-Agp(Pbf,Boc)-OH is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc Solid Phase Peptide Synthesis (SPPS) . It can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH .

Medical Research

Peptide-based hydrogels (PHGs), which can be created using Fmoc-D-Agp(Pbf,Boc)-OH, are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Chemical Synthesis

Fmoc-D-Agp(Pbf,Boc)-OH is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The Fmoc protecting group is resistant to many other reaction conditions such as oxidation and reduction in multistep total synthesis of natural products .

Molecular Biology

In molecular biology, Fmoc-D-Agp(Pbf,Boc)-OH is used in the synthesis of peptides for various applications. The Fmoc group provides protection of the alpha-amino group, ensuring that the amino acid does not react with itself or with intermediaries during the synthesis process .

Analytical Chemistry

In analytical chemistry, Fmoc-D-Agp(Pbf,Boc)-OH is used in solid-phase peptide synthesis (SPPS). The Fmoc group is used for protection of the alpha amino group and has become the preferred method for most contemporary solid and solution phase peptide synthetic processes .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYRMJDPHITGPB-GDLZYMKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-agp(pbf,boc)-oh | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine](/img/structure/B7838982.png)

![9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate](/img/structure/B7839026.png)